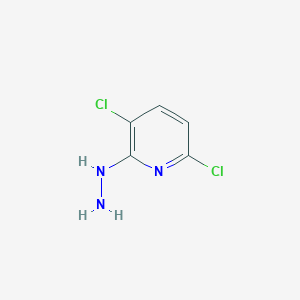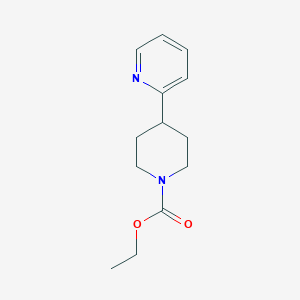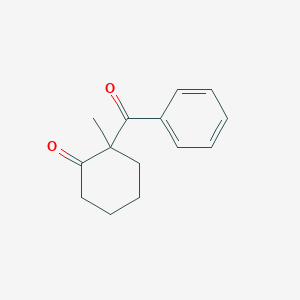
1H-Dibenzo(c,g)carbazole, 3-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Dibenzo(c,g)carbazole, 3-methyl- is a derivative of carbazole, a tricyclic aromatic heterocyclic compound It is characterized by the presence of a methyl group attached to the nitrogen-containing carbazole structure
Méthodes De Préparation
The synthesis of 1H-Dibenzo(c,g)carbazole, 3-methyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as carbazole and methylating agents.
Methylation Reaction: The key step in the synthesis is the methylation of carbazole. This can be achieved using reagents like methyl iodide or dimethyl sulfate under basic conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride or potassium carbonate, in an aprotic solvent like dimethylformamide or dimethyl sulfoxide. The reaction mixture is heated to facilitate the methylation process.
Purification: After the reaction is complete, the product is purified using techniques such as column chromatography or recrystallization to obtain pure 1H-Dibenzo(c,g)carbazole, 3-methyl-.
Analyse Des Réactions Chimiques
1H-Dibenzo(c,g)carbazole, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Substitution reactions involve the replacement of the methyl group with other functional groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted carbazole derivatives.
Applications De Recherche Scientifique
1H-Dibenzo(c,g)carbazole, 3-methyl- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor for the preparation of functionalized carbazole derivatives.
Biology: This compound is studied for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties. It is used in the development of new pharmaceuticals and therapeutic agents.
Medicine: Research on 1H-Dibenzo(c,g)carbazole, 3-methyl- includes its potential use in drug discovery and development, particularly in targeting specific molecular pathways involved in diseases.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other specialty chemicals
Mécanisme D'action
The mechanism of action of 1H-Dibenzo(c,g)carbazole, 3-methyl- involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: This compound may interact with enzymes, receptors, and other proteins involved in cellular processes. It can act as an inhibitor or activator of specific enzymes, affecting their activity and function.
Pathways: The compound may modulate signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation, differentiation, and survival. By influencing these pathways, 1H-Dibenzo(c,g)carbazole, 3-methyl- can exert its biological effects.
Comparaison Avec Des Composés Similaires
1H-Dibenzo(c,g)carbazole, 3-methyl- can be compared with other similar compounds, such as:
Carbazole: The parent compound, carbazole, lacks the methyl group present in 1H-Dibenzo(c,g)carbazole, 3-methyl-. This structural difference can influence the compound’s chemical reactivity and biological activity.
Methylcarbazoles: Other methylated carbazole derivatives, such as 1-methylcarbazole and 3-methylcarbazole, share similarities with 1H-Dibenzo(c,g)carbazole, 3-methyl-. the position of the methyl group can affect the compound’s properties and applications.
Dibenzo(c,g)carbazole Derivatives: Compounds like 7H-Dibenzo(c,g)carbazole and its derivatives have similar tricyclic structures but may differ in their substitution patterns and functional groups, leading to variations in their chemical and biological properties.
Propriétés
Numéro CAS |
119980-32-4 |
|---|---|
Formule moléculaire |
C21H15N |
Poids moléculaire |
281.3 g/mol |
Nom IUPAC |
18-methyl-12-azapentacyclo[11.8.0.02,11.03,8.016,21]henicosa-1(21),2(11),3,5,7,9,12,14,16,18-decaene |
InChI |
InChI=1S/C21H15N/c1-13-6-9-17-15(12-13)8-11-19-21(17)20-16-5-3-2-4-14(16)7-10-18(20)22-19/h2-8,10-12H,9H2,1H3 |
Clé InChI |
BUYHORLECJEXGE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CCC2=C3C(=NC4=C3C5=CC=CC=C5C=C4)C=CC2=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


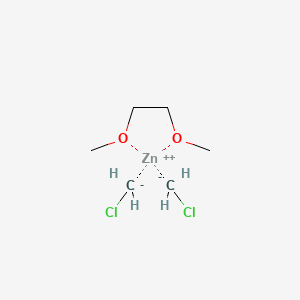
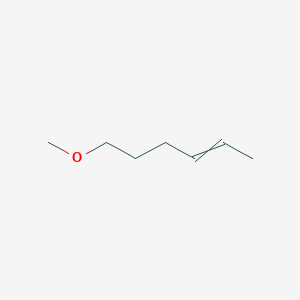
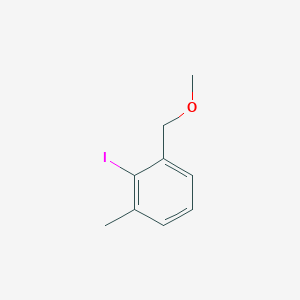

![3H-Cyclopenta[A]azulen-3-one](/img/structure/B14284140.png)
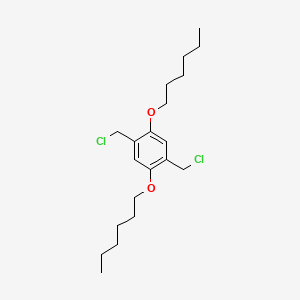
![N~1~,N~1~-Dioctadecyl-N~4~-[3-(trichlorosilyl)propyl]butanediamide](/img/structure/B14284155.png)

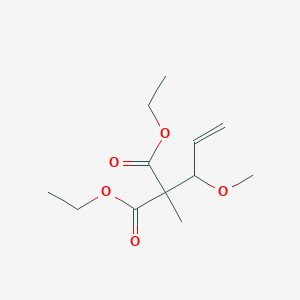

![Acetamide, N-[4-[3-[4-(3-methylphenyl)-1-piperazinyl]propoxy]phenyl]-](/img/structure/B14284174.png)
